![molecular formula C22H18N4O3 B7717678 N-[(4-methylphenyl)methyl]-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline](/img/structure/B7717678.png)
N-[(4-methylphenyl)methyl]-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
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Overview
Description
N-[(4-methylphenyl)methyl]-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Oxadiazole Ring: This step involves the cyclization of appropriate precursors, such as amidoximes and isatoic anhydrides, under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under various conditions.
Cyclization: Reagents like phosphorus oxychloride or acetic anhydride can be used to facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[(4-methylphenyl)methyl]-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which N-[(4-methylphenyl)methyl]-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides
- 2-[(4-Methylphenyl)phenylmethoxy]-N,N-dimethylethanamine
Uniqueness
N-[(4-methylphenyl)methyl]-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is unique due to its combination of a nitro group, an oxadiazole ring, and multiple aromatic rings. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-15-7-9-16(10-8-15)14-23-19-12-11-18(13-20(19)26(27)28)22-24-21(25-29-22)17-5-3-2-4-6-17/h2-13,23H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUBCJIFKLXXLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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